molecular formula C19H20ClFN6O B2659184 N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179502-50-1

N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2659184
CAS No.: 1179502-50-1
M. Wt: 402.86
InChI Key: VUPGKVHVMRYZMX-UHFFFAOYSA-N
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Description

N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring substituted with fluorophenyl, morpholinyl, and phenyl groups. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazine ring, followed by the introduction of the fluorophenyl, morpholinyl, and phenyl groups through substitution reactions. The final step involves the conversion to the hydrochloride salt to improve its properties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide
  • 2-(3-fluorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride

Uniqueness

Compared to similar compounds, N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

2-N-(3-fluorophenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O.ClH/c20-14-5-4-8-16(13-14)22-18-23-17(21-15-6-2-1-3-7-15)24-19(25-18)26-9-11-27-12-10-26;/h1-8,13H,9-12H2,(H2,21,22,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPGKVHVMRYZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)F)NC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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